Here's what scientific research suggests about (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one:
Due to its chiral nature, (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one has been explored as a building block in the synthesis of other chiral molecules. Chiral molecules are crucial in various fields, including pharmaceuticals and materials science, where the 3D arrangement of atoms can significantly impact properties. Source: Sigma-Aldrich product information on (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone:
The (R) enantiomer of 4-Benzyl-5,5-dimethyloxazolidin-2-one is particularly interesting for researchers due to its potential use in asymmetric synthesis. Asymmetric synthesis refers to the selective formation of one enantiomer over the other. This is important because many drugs and other biological molecules are only active in one enantiomeric form. Source: PubChem entry for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one:
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone family, characterized by a five-membered ring structure containing nitrogen and oxygen. Its molecular formula is with a molecular weight of 205.25 g/mol. The compound features a benzyl group at the 4-position and two methyl groups at the 5-position, contributing to its stereochemical properties and reactivity. This compound is particularly notable for its applications in asymmetric synthesis, serving as a chiral auxiliary in various
Several methods exist for synthesizing (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one:
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one finds applications primarily in organic synthesis:
Studies on (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one interactions focus on its role in facilitating chemical transformations rather than direct biological interactions. Research indicates that it can enhance reaction rates and selectivity when used as a chiral auxiliary or catalyst in various organic reactions .
Several compounds share structural similarities with (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | 1.00 | Enantiomer with opposite chirality | |
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | 0.94 | Contains an epoxide group | |
(2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | 0.94 | Epoxy group contributes to reactivity | |
tert-Butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate | 0.94 | Similar structure but different stereochemistry | |
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | 0.91 | Contains phenyl groups enhancing steric bulk |
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one stands out due to its specific arrangement of functional groups and chirality, making it particularly effective as a chiral auxiliary in asymmetric synthesis compared to these similar compounds.
Irritant